Regioisomeric Comparison: 2-Pyridyl vs. 3-Pyridyl
The 2-pyridyl regioisomer (target) presents a distinct electronic environment and synthetic utility compared to the 3-pyridyl analog. The bromine atom in the 2-position is more electrophilic and participates in cross-coupling reactions with different rates and selectivities .
| Evidence Dimension | Regiochemical position of bromine on pyridine ring |
|---|---|
| Target Compound Data | 5-Bromopyridin-2-yl |
| Comparator Or Baseline | 5-Bromopyridin-3-yl (CAS 1333319-57-5) |
| Quantified Difference | Difference in electronic and steric properties; no direct quantitative data available. |
| Conditions | Comparative synthetic utility; literature precedence for 2-pyridyl halides in medicinal chemistry. |
Why This Matters
The 2-pyridyl regioisomer is preferred for specific cross-coupling applications and may lead to distinct SAR profiles in drug discovery programs.
